1-叔丁基哌啶-4-醇

描述

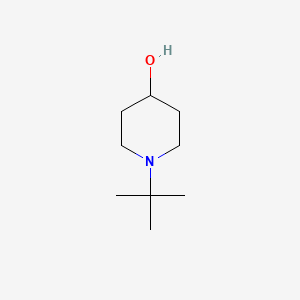

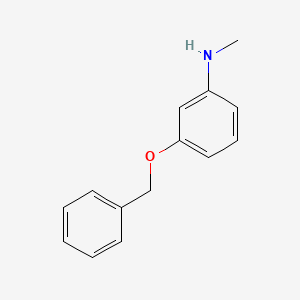

1-Tert-butylpiperidin-4-OL is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the nitrogen atom is a bulky alkyl substituent that can influence the compound's physical and chemical properties, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 1-Tert-butylpiperidin-4-OL has been explored in several studies. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine was achieved through two routes, one involving thionyl chloride mediated chlorination and the other through the addition of methylmagnesium chloride to a dimethyliminium salt . Additionally, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been described, highlighting methods to introduce the tert-butyl group and other substituents onto the piperidine ring .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been studied using various spectroscopic techniques. For example, the crystal and molecular structure of 4-tert-butyl-2,2,6,6-tetramethylpiperidine derivatives was determined, revealing that bulky substituents can hinder close molecular interactions necessary for the formation of intermolecular hydrogen bonds . Similarly, the structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride was elucidated by X-ray crystallography, showing an axial tert-butyl group and providing insights into conformational deformations .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted compounds has been investigated in various chemical reactions. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride was found to be a versatile fluorinating agent, capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity . Additionally, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations .

Physical and Chemical Properties Analysis

The introduction of a tert-butyl group can significantly affect the physical and chemical properties of a compound. For example, O-tert-Butyltyrosine, an unnatural amino acid, exhibited a unique NMR tag due to the rapid bond rotations and chemical equivalence of the protons of the tert-butyl group, allowing for the detection of narrow signals in NMR spectra . The presence of a tert-butyl group can also influence solubility, as seen in the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine, where the bulky alkyl substituent prevented typical face-to-face π-interactions and influenced the compound's packing in the solid state .

科学研究应用

蛋白质研究中的 NMR 标记

1-叔丁基哌啶-4-醇衍生物,如 O-叔丁基酪氨酸 (Tby),已被证明是蛋白质研究中的有效 NMR 标记。Tby 是一种非天然氨基酸,可以使用正交氨酰基-tRNA 合成酶/tRNA 系统将其整合到蛋白质中。Tby 中的叔丁基提供了一个独特的 NMR 信号,有助于研究蛋白质结构和相互作用。例如,它能够观察到解热芽孢杆菌 DnaB 六聚体的优先三方对称性,以及测量谷氨酸和结肠杆菌天冬氨酸/谷氨酸结合蛋白 (DEBP) 复合物的解离常数 (Kd) (Chen 等人,2015 年)。

立体化学研究

该化合物已用于研究哌啶衍生物的立体化学。例如,使用红外光谱和核磁共振波谱确定了某些 4-取代的 1-叔丁基-3-甲基哌啶-4-醇的几何异构体的合成及其空间结构 (Unkovskii 等人,1973 年)。

不对称合成胺

与 1-叔丁基哌啶-4-醇相关的 N-叔丁基磺酰亚胺,可用作不对称合成胺的多功能中间体。这些亚胺被活化以添加各种亲核试剂,叔丁基磺酰基充当手性定向基团。该方法能够有效合成广泛的胺,包括 α-支链和 α,α-二支链胺、α-和 β-氨基酸以及 α-三氟甲基胺 (Ellman 等人,2002 年)。

染料敏化太阳能电池

在太阳能领域,4-叔丁基吡啶等衍生物已被用于提高染料敏化 TiO2 太阳能电池的性能。它将 TiO2 带边移动到负电位并增加电子寿命,从而导致更高的开路电压和更高的电池效率 (Boschloo 等人,2006 年)。

分子内氢键

1-叔丁基哌啶-4-醇及其衍生物因其分子内氢键和空间构象而受到研究,特别是在环己烷、哌啶和十氢喹啉系列中。此类研究提供了对这些化合物稳定性和相互作用的见解 (Mamonov 等人,1969 年)。

属性

IUPAC Name |

1-tert-butylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFZTKZYQFNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627315 | |

| Record name | 1-tert-Butylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5382-30-9 | |

| Record name | 1-tert-Butylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1289268.png)